Thiazomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

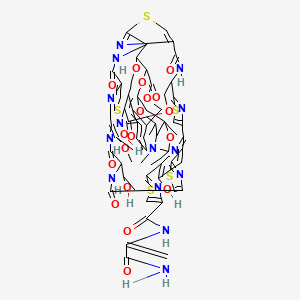

Thiazomycin A is a novel thiazolyl peptide antibiotic isolated from the bacterium Amycolatopsis fastidiosa . It is closely related to nocathiacin I and exhibits potent bactericidal activity against Gram-positive pathogens . This compound is particularly notable for its ability to inhibit bacterial growth by selectively inhibiting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazomycin A is typically isolated from the fermentation broth of Amycolatopsis fastidiosa . The initial isolation involves ethyl acetate and acetone extractions followed by successive chromatographic steps on silica gel . The presence of an oxazolidine ring in the amino-sugar moiety of this compound provides opportunities for selective chemical modifications .

Industrial Production Methods: The industrial production of this compound faces challenges due to its low titer in the fermentation broth compared to other thiazolyl peptides . An innovative preferential protonation-based one- and/or two-step chromatographic method has been developed for pilot plant scale purifications of this compound .

Chemical Reactions Analysis

Types of Reactions: Thiazomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of the oxazolidine ring allows for selective chemical modifications that are not feasible with other thiazolyl peptides .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed: The major products formed from the reactions of this compound include modified thiazolyl peptides with enhanced antibacterial activity and reduced resistance .

Scientific Research Applications

Thiazomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying thiazolyl peptide antibiotics and their chemical modifications . In biology, this compound is used to investigate the mechanisms of protein synthesis inhibition and bacterial resistance . In medicine, it holds potential as a therapeutic agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus . In industry, this compound is explored for its potential in developing new antibiotics with novel modes of action .

Mechanism of Action

Thiazomycin A exerts its antibacterial effects by selectively inhibiting protein synthesis in bacteria . It interacts with the L11 protein and 23S ribosomal RNA of the 50S ribosome, thereby preventing the formation of functional ribosomes and inhibiting bacterial growth . This mechanism of action is distinct from other classes of antibiotics, making this compound a valuable compound in the fight against antibiotic-resistant bacteria .

Comparison with Similar Compounds

Thiazomycin A is closely related to other thiazolyl peptides, such as nocathiacin I and nocathiacin III . it possesses unique structural features, including an oxazolidine ring in the amino-sugar moiety, which allows for selective chemical modifications . This structural uniqueness provides this compound with enhanced antibacterial activity and reduced resistance compared to other thiazolyl peptides .

List of Similar Compounds:- Nocathiacin I

- Nocathiacin III

- Thiomuracin A

- Thiostrepton

- Siomycin A

Properties

Molecular Formula |

C62H60N14O18S5 |

|---|---|

Molecular Weight |

1449.6 g/mol |

IUPAC Name |

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |

InChI Key |

LPGAAUZJQIRAAG-CAYKKMKNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

Canonical SMILES |

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

Synonyms |

thiazomycin A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.